4-Nitro-5-indanamine 4-Nitro-5-indanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13842465
InChI: InChI=1S/C9H10N2O2/c10-8-5-4-6-2-1-3-7(6)9(8)11(12)13/h4-5H,1-3,10H2
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

4-Nitro-5-indanamine

CAS No.:

Cat. No.: VC13842465

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-5-indanamine -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 4-nitro-2,3-dihydro-1H-inden-5-amine
Standard InChI InChI=1S/C9H10N2O2/c10-8-5-4-6-2-1-3-7(6)9(8)11(12)13/h4-5H,1-3,10H2
Standard InChI Key ACLIYZHXMZVAJV-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)C(=C(C=C2)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

4-Nitro-5-indanamine belongs to the indanamine class, characterized by a fused bicyclic system of a benzene ring and a cyclopentane ring. The compound’s molecular formula is C₉H₁₀N₂O₂, with a molar mass of 178.19 g/mol. Its structure integrates two functional groups:

  • A primary amine (-NH₂) at the 5-position, which confers basicity and potential for hydrogen bonding.

  • A nitro group (-NO₂) at the 4-position, introducing electron-withdrawing effects that influence reactivity and stability .

Comparative analysis with 4-aminoindan (CAS 32202-61-2), a structurally similar compound, reveals key differences:

Property4-Nitro-5-indanamine4-Aminoindan
Molecular formulaC₉H₁₀N₂O₂C₉H₁₁N
Molar mass (g/mol)178.19133.19
Functional groups-NH₂, -NO₂-NH₂
Predicted pKa~4.5 (amine), ~-3 (nitro)4.49 ± 0.20
Density (g/mL)Not available1.102 (at 25°C)

The nitro group’s presence likely reduces the compound’s basicity compared to 4-aminoindan, as electron withdrawal destabilizes the protonated amine .

Synthetic Pathways and Reaction Chemistry

While no explicit synthesis protocols for 4-nitro-5-indanamine are documented in the reviewed sources, analogous methods for nitro-substituted indanamines suggest feasible routes:

Reductive Amination

Patent US20140309206A1 discloses methods for synthesizing nitro-containing indanamine derivatives via reductive amination of ketone intermediates . For 4-nitro-5-indanamine, this could involve:

  • Nitration of 5-indanone to form 4-nitro-5-indanone.

  • Condensation with an ammonia source under reducing conditions (e.g., NaBH₃CN).

Physicochemical Properties and Stability

Thermal Behavior

Comparative Analysis with Related Compounds

The biological activity of 4-nitro-5-indanamine can be contextualized against other indanamines:

CompoundSubstituentsBiological Activity
4-Aminoindan-NH₂ at C4Antidepressant lead
5-Nitroindan-1-amine-NO₂ at C5, -NH₂ at C1Anticancer (in vitro)
4-Nitro-5-indanamine-NO₂ at C4, -NH₂ at C5Hypothesized antiarrhythmic

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